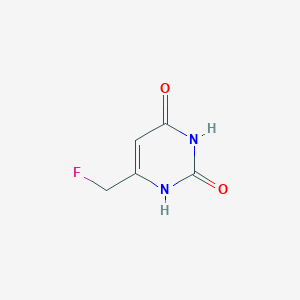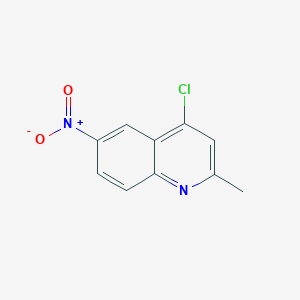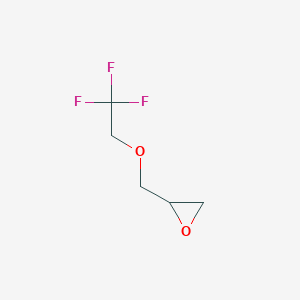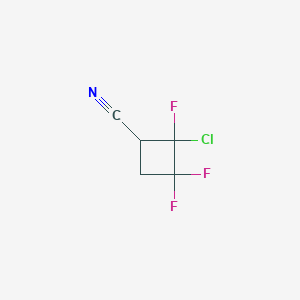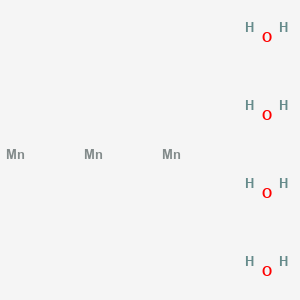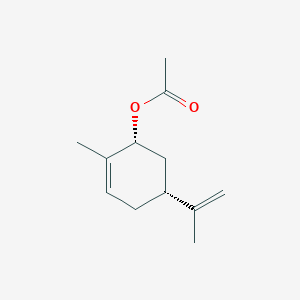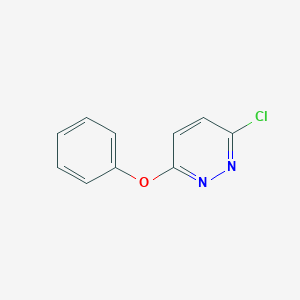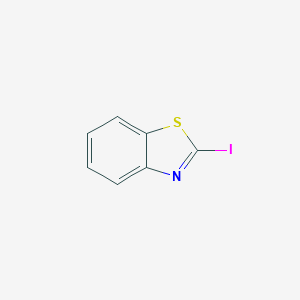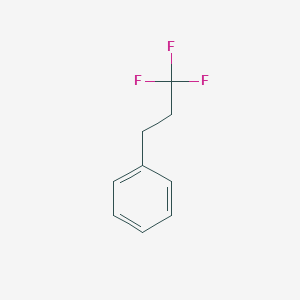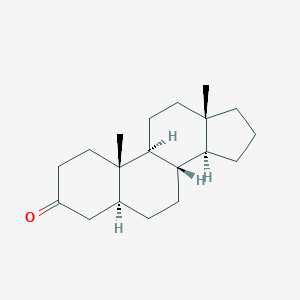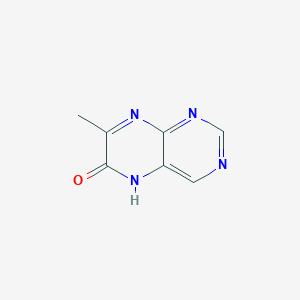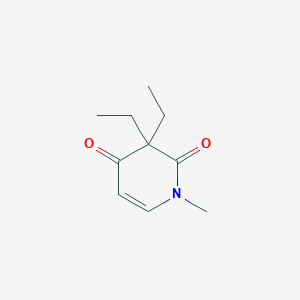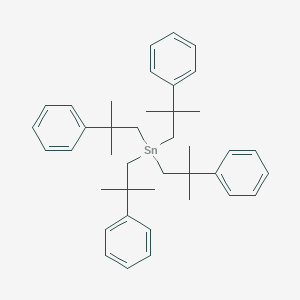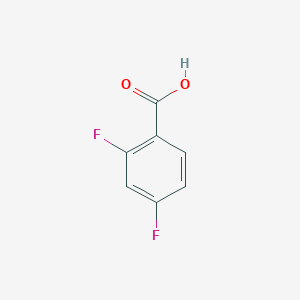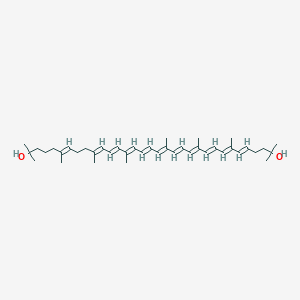
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyspheroidene is a xanthophyll.
Aplicaciones Científicas De Investigación
Polyene Biosynthesis in Basidiomycete
A study on a basidiomycete fungus revealed its ability to produce yellow pigments after physical injury. Two pigments, structurally similar to the queried polyene, were isolated. These compounds showed potential for insecticidal and anticancer properties. The study highlights the role of such polyenes in natural defense mechanisms and their potential biomedical applications (Schwenk et al., 2014).
Brominated Fatty Acids in Marine Sponges
Research on marine sponges identified unique brominated fatty acids with structures akin to the polyene . These compounds have not been commonly found in marine invertebrates. This discovery opens up avenues for exploring marine organisms as sources of novel polyene-like compounds with potential pharmacological uses (Brantley et al., 1995).
Cytotoxic Compounds in Red Sea Sponge
A Red Sea sponge study isolated compounds structurally related to the polyene. These demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer research and treatment (El-Gamal et al., 2016).
Synthesis and Applications in Membrane Studies
Research on the synthesis of long-chain n-3 and n-6 fatty acids, including polyenes similar to the queried compound, demonstrated their utility in fluorescence techniques and UV light-induced cross-linking in membrane studies. This highlights the relevance of such polyenes in understanding cell membrane dynamics and interactions (Kuklev & Smith, 2004).
Propiedades
Número CAS |
1191-20-4 |
|---|---|
Nombre del producto |
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol |
Fórmula molecular |
C41H62O2 |
Peso molecular |
586.9 g/mol |
Nombre IUPAC |
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol |
InChI |
InChI=1S/C41H62O2/c1-34(23-15-26-37(4)28-17-25-36(3)22-13-14-32-40(7,8)42)20-11-12-21-35(2)24-16-27-38(5)29-18-30-39(6)31-19-33-41(9,10)43/h11-13,15-17,20-28,30,42-43H,14,18-19,29,31-33H2,1-10H3/b12-11+,22-13+,23-15+,24-16+,28-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ |
Clave InChI |
RCMFBNYLAQKETI-NMLMZKLPSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CCC(C)(C)O)/C)/C)/CCCC(C)(C)O |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O |
Sinónimos |
1'-methoxy-3',4'-didehydro-1,2,7,8,1',2'-hexahydro-psi,psi-caroten-1-ol hydroxyspheroidene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



